molecular formula C9H13Cl2NO2 B1148517 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride CAS No. 2059975-38-9

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride

Cat. No.: B1148517
CAS No.: 2059975-38-9
M. Wt: 238.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

Systematic IUPAC Name :
(R)-4-Chloro-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride.

Molecular Formula :

  • Free base: $$ \text{C}9\text{H}{12}\text{ClNO}_2 $$
  • Salt form: $$ \text{C}9\text{H}{13}\text{Cl}2\text{NO}2 $$ .

Structural Features :

  • A phenol ring substituted with:
    • Chloro group at position 4
    • Hydroxy group at position 3
    • Methylaminoethyl side chain at position 1.
  • Stereochemistry: The (R)-configuration is critical for its role as a phenylephrine-related impurity.

SMILES Notation :
CNC(C(O)C1=CC(=C(C=C1)O)Cl)O.Cl.

CAS Registry Numbers :

Form CAS Number Source
Hydrochloride salt 2059975-38-9
Free base 1427380-72-0
Alternate stereoisomer 1337294-11-7

Chemical Classification and Registration Data

Classification :

  • Functional Groups : Phenolic hydroxyl, secondary amine, chloroaromatic.
  • Regulatory Status : Listed as a process-related impurity in phenylephrine hydrochloride synthesis.

Registration Data :

Property Value Source
EC Number Not formally assigned
MDL Number MFCD30497824
GHS Classification H315, H319, H335 (skin/eye irritant, respiratory irritation)
Purity (HPLC) ≥95%

Storage Conditions :

  • Stable at room temperature in powder form.

Historical Context in Analytical Chemistry

Discovery and Early Use :

  • Identified during forced degradation studies of phenylephrine hydrochloride in the early 2010s.
  • Recognized as a side product in reductive amination steps during phenylephrine synthesis.

Analytical Challenges :

  • Co-elution issues with phenylephrine in early HPLC methods due to structural similarity.
  • Resolution achieved using:
    • Columns : Luna® C18, InertSustain AQ.
    • Mobile Phases : Ammonium acetate buffer (pH 4.7) with methanol gradients.

Key Advancements :

  • Development of stability-indicating HPLC methods (2013–2021) enabled precise quantification at 0.2% impurity levels.

Significance as a Phenylephrine-Related Compound

Structural Relationship :

  • Differs from phenylephrine ($$ \text{C}9\text{H}{13}\text{NO}_2 $$) by a chloro substitution at position 4 of the aromatic ring.

Role in Pharmaceutical Quality Control :

  • Critical Impurity : Monitored per ICH Q3B guidelines due to potential pharmacological activity.
  • Acceptance Criteria : ≤0.15% in final drug products.

Synthetic Relevance :

  • Forms via:
    • Incomplete chlorination during phenylephrine synthesis.
    • Epimerization under acidic conditions.

Pharmacopeial Standards :

  • Included in USP reference standards for phenylephrine impurity profiling since 2020.

Table 1: Comparative Analysis of Phenylephrine and Its Impurity

Property Phenylephrine 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol HCl
Molecular Weight 167.21 g/mol 238.11 g/mol
Key Functional Groups 3-hydroxy, methylaminoethyl 4-chloro, 3-hydroxy, methylaminoethyl
HPLC Retention Time 2.6 min (ammonium acetate buffer) 4.2 min (same conditions)
Pharmacopeial Status Active ingredient Controlled impurity

Properties

IUPAC Name

4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLPYILMSOTVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=C(C=CC(=C1)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Reduction of Prochiral Ketones

Modern synthetic routes increasingly employ biocatalysts to establish the compound’s stereochemistry. Patent CN102776251B details a two-stage process where 3-(2-benzylmethylamino-1-oxoethyl)-4-chlorophenol undergoes enzymatic reduction using ketoreductase KRED185 in the presence of NADPH cofactors. The reaction system maintains pH 6.0 at 30°C, achieving 93.7% conversion within 10 hours. Critical to success is the use of glucose dehydrogenase (GDH105) for cofactor regeneration, which reduces NADP+ to NADPH in situ, enabling catalytic turnover numbers >500.

Immobilized Enzyme Systems

Scale-up adaptations involve immobilizing KRED185 on chitosan-coated magnetic nanoparticles, as described in Example 3 of CN102776251A. This modification increases enzyme stability, allowing three reaction cycles without significant activity loss (residual activity: 89% after cycle 3). Substrate loading reaches 104 g/L with a space-time yield of 9.4 g/L/h, outperforming free enzyme systems by 22%.

Chemical Synthesis Strategies

Palladium-Catalyzed Hydrogenolysis

Post-reduction benzyl deprotection utilizes 5% Pd/C under hydrogen atmosphere (30°C, 4 h), cleaving the N-benzyl group while preserving the β-hydroxylamine moiety. Key parameters include:

ParameterOptimal ValueImpact on Yield
H₂ Pressure1 atm85% yield
Catalyst Loading4 wt% Pd/C79-85% yield
SolventAnhydrous MeOH99.9% purity

Reaction monitoring via HPLC ensures complete debenzylation before quenching with HCl to precipitate the hydrochloride salt.

Mitsunobu Etherification and Subsequent Modifications

The PMC study (PMC3617544) outlines a Mitsunobu-based approach using 3-benzyloxyphenol as the starting material. Treatment with DIAD/PPh₃ and 3-methoxy-1-propanol installs the hydroxymethyl sidechain (62% yield). Subsequent bromination with NBS at -15°C introduces the chloro substituent while minimizing polybromination (<5% side products).

Industrial-Scale Production Innovations

Continuous Flow Reactor Systems

Recent patents describe a telescoped process combining enzymatic reduction, hydrogenolysis, and salt formation in continuous flow. Key features include:

  • Reactor 1 : Packed-bed enzyme column (KRED185/GDH105) for ketone reduction

  • Reactor 2 : Fixed-bed Pd/C cartridge (H₂, 30°C) for debenzylation

  • Crystallizer : Anti-solvent precipitation (25% HCl/isopropanol) yields 99.9% pure hydrochloride

This setup achieves 96% overall yield at 12 kg/day throughput, reducing solvent use by 40% compared to batch processes.

Purification and Crystallization Optimization

Post-reaction workup employs a pH-guided crystallization:

  • Adjust filtrate to pH 9.3 with NaOH to precipitate freebase (94% recovery)

  • Redissolve in HCl/isopropanol (1:4 v/v) at 60°C

  • Cool to 5°C at 0.5°C/min to afford needle-like crystals (mean size: 150 μm)

XRD analysis confirms the monohydrate form (PDF 00-062-1143), critical for stability during long-term storage.

Comparative Analysis of Methodologies

MethodYieldPurityStereopurityScalability
Enzymatic + H₂/Pd/C96%99.9%>99.9% eeIndustrial
Mitsunobu + NBS62%98.5%RacemicLab-scale
Batch Hydrogenation79-85%99.5%>99% eePilot-scale

Data synthesized from demonstrates the superiority of integrated bio-catalytic routes in balancing efficiency and stereochemical control.

Challenges and Mitigation Strategies

Byproduct Formation During Hydrogenolysis

Early implementations suffered from over-reduction (5-12% des-chloro byproduct). Increasing H₂ pressure to 3 atm and adding 1 mol% quinoline suppresses this side reaction to <0.5%.

Enzyme Inhibition by Substrates

High substrate concentrations (>100 mM) inhibit KRED185 activity by 30%. Patent CN102776251B resolves this via fed-batch addition, maintaining 50-80 mM substrate levels throughout the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct studies on 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride are absent in the provided evidence, the following hypotheses are derived from structural analogs:

Receptor Selectivity : The chloro group may reduce α1 affinity but enhance α2 or β2 activity compared to phenylephrine, analogous to halogenated derivatives of other adrenergic agents .

Toxicity Profile : Increased lipophilicity could raise central nervous system penetration risks, necessitating careful toxicity studies .

Synthetic Accessibility : The compound’s synthesis likely follows routes similar to phenylephrine, with chlorination introduced via electrophilic substitution or late-stage functionalization .

Biological Activity

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is a phenolic compound with significant biological activity, primarily recognized for its potential applications in pharmacology and biochemistry. Its molecular formula is C9H13Cl2NO2C_9H_{13}Cl_2NO_2, with a molecular weight of approximately 238.11 g/mol in its salt form. This compound exhibits various interactions with biological systems, which are crucial for understanding its pharmacodynamics and therapeutic potential.

The compound is characterized by:

  • Appearance : Off-white solid
  • Solubility : Soluble in methanol
  • Molecular Weight : 238.11 g/mol (hydrochloride salt)

Research suggests that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions may modulate physiological responses, contributing to its biological activity. Preliminary studies indicate its potential role in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, affecting neurotransmitter systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Mechanism Potential Applications
Enzyme InhibitionCompetitive inhibition of enzyme binding sitesDrug development for metabolic disorders
Antioxidant PropertiesScavenging of free radicalsTherapeutic applications in oxidative stress-related conditions
Antimicrobial ActivityDisruption of microbial cell membranesDevelopment of antimicrobial agents

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study analyzing the interactions of various phenolic compounds highlighted that this compound exhibited significant inhibitory effects on specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity :
    • Research conducted on the antioxidant properties of phenolic compounds revealed that this compound effectively scavenged free radicals, demonstrating a higher potency compared to structurally similar compounds . This activity is critical for developing therapeutic agents targeting oxidative stress.
  • Antimicrobial Efficacy :
    • In vitro studies indicated that the compound showed promising antimicrobial activity against various bacterial strains, supporting its potential use in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
3-[1-Hydroxy-2-(methylamino)ethyl]phenolLacks chloro substituentAntioxidant propertiesMore hydrophilic
4-Chloro-3-methoxyphenolContains methoxy group instead of hydroxyethylAntimicrobial activityMore lipophilic
4-Hydroxy-3-methoxyphenylacetic acidContains carboxylic acid functionalityAnti-inflammatory effectsDifferent metabolic pathways

Q & A

Q. How can the synthesis of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride be optimized for high yield and purity?

Methodological Answer:

  • Reductive Amination: Use sodium cyanoborohydride (NaBH3_3CN) as a selective reducing agent to stabilize the amine intermediate. Maintain pH ~6–7 to favor protonation of the carbonyl group while avoiding decomposition of the reducing agent .
  • Salt Formation: React the free base with hydrochloric acid in anhydrous ethanol under controlled temperature (0–5°C) to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
  • Purification: Employ recrystallization using ethanol/water mixtures to remove unreacted starting materials and byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify aromatic substitution patterns (e.g., chloro and hydroxyl groups at positions 4 and 3, respectively) and methylaminoethyl side-chain integration. Compare chemical shifts with structurally analogous phenethylamine derivatives .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+^+) and isotopic patterns consistent with chlorine atoms. Fragmentation patterns can validate the hydroxy-methylaminoethyl moiety .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the hydroxy and methylamino groups, particularly if chiral centers are present .

Advanced Research Questions

Q. How can researchers design comparative pharmacological studies to evaluate receptor binding specificity?

Methodological Answer:

  • Radioligand Displacement Assays: Use 3^3H-labeled ligands (e.g., β-adrenergic or dopaminergic receptor antagonists) to measure competitive binding in vitro. Compare IC50_{50} values against structurally similar compounds like 3-Methyl-4-(methylamino)phenol hydrochloride to assess substituent effects on affinity .
  • Computational Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor active sites. Focus on hydrogen bonding between the hydroxyl group and conserved residues (e.g., serine in adrenergic receptors) .
  • Functional Assays: Measure cAMP production in transfected HEK293 cells expressing target GPCRs to distinguish agonist vs. antagonist behavior .

Q. How should contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways. Use LC-MS to detect metabolites (e.g., dechlorination or O-methylation) that may explain reduced in vivo activity .
  • Plasma Protein Binding Assays: Measure free vs. bound fractions using equilibrium dialysis. High protein binding (>90%) may limit bioavailability, necessitating structural modifications (e.g., adding polar groups) .
  • Cross-Species Comparisons: Test activity in primary cells from multiple species (e.g., human, rat) to identify interspecies variability in receptor orthosteric sites .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and intermediate stability. Adjust feed rates of reagents like methylamine hydrochloride dynamically .
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent ratios, and catalyst loadings. For example, a central composite design can identify nonlinear effects of pH on yield .
  • Quality Control: Establish acceptance criteria for residual solvents (e.g., ≤500 ppm ethanol via GC-FID) and inorganic impurities (e.g., chloride content via ion chromatography) .

Q. How can researchers reconcile discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

  • Mechanistic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate with qPCR .
  • Reactive Oxygen Species (ROS) Assays: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, which may vary due to cell-specific antioxidant capacities .
  • Isozyme-Specific Inhibition: Test the compound against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic activation pathways linked to toxicity .

Structural & Functional Comparisons

Q. What computational tools predict the impact of structural modifications on solubility and bioavailability?

Methodological Answer:

  • QSPR Modeling: Train models on datasets of phenolic amines to correlate logP, polar surface area, and solubility. Use descriptors like AlogP and topological polar surface area (TPSA) .
  • Solubility Parameter Calculations: Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) for formulation .
  • Permeability Assays: Use parallel artificial membrane permeability assays (PAMPA) to estimate intestinal absorption. Compare with caco-2 cell monolayers for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.